N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research conducted by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, pyrimidine, triazine, and others, showcasing the compound's role in the synthesis of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating their potential antimicrobial activities. This study indicates the utility of triazole derivatives, closely related to the compound of interest, in developing agents with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activities
Antimicrobial and Anticancer Applications : Research on various derivatives of the compound has shown significant antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, as well as potential anticancer activities. These studies highlight the compound's relevance in the development of new therapeutic agents with broad-spectrum antimicrobial and anticancer properties (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Chemical Stability and Reactivity
Ester Cleavage Properties : Bhattacharya and Kumar (2005) explored the ester cleavage properties of synthetic hydroxybenzotriazoles, including derivatives structurally related to the compound . This research sheds light on the chemical reactivity and potential applications of these derivatives in synthetic organic chemistry and enzymatic reaction studies (Bhattacharya & Kumar, 2005).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(12-3-4-26-9-12)8-21-7-13(19-20-21)17(23)18-6-11-1-2-15-16(5-11)25-10-24-15/h1-5,7,9,14,22H,6,8,10H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACGCHTEKRDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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